

# Application Note: Quantification of Benactyzine Hydrochloride Using a Stability-Indicating HPLC Method

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## Compound of Interest

Compound Name: Benactyzine Hydrochloride

Cat. No.: B141112

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Benactyzine hydrochloride** is an anticholinergic and antimuscarinic drug. Accurate and precise quantification is essential for quality control in pharmaceutical formulations and for various research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of **benactyzine hydrochloride**. The method is designed to be simple, rapid, and specific, ensuring reliable results.

## Experimental Protocols

### 1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., $\mu$ Bondapak C18), 300 x 3.9 mm, 10 $\mu$ m
Mobile Phase	35% Acetonitrile and 65% aqueous buffer containing 5mM 1-heptanesulfonic acid sodium salt, pH adjusted to 3.5 with phosphoric acid
Flow Rate	1.5 mL/min
Injection Volume	20 $\mu$ L
Column Temperature	Ambient (approx. 25°C)
Detection Wavelength	220 nm
Run Time	10 minutes

## 2. Preparation of Standard Solutions

- Standard Stock Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of **benactyzine hydrochloride** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1  $\mu$ g/mL to 50  $\mu$ g/mL.

## 3. Preparation of Sample Solutions

- For Drug Substance: Accurately weigh approximately 10 mg of the **benactyzine hydrochloride** sample, dissolve in, and dilute to 100 mL with the mobile phase to obtain a theoretical concentration of 100  $\mu$ g/mL. Further dilute to a concentration within the calibration range.
- For Dosage Forms (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of **benactyzine**

**hydrochloride** and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Dilute the supernatant to a final concentration within the calibration range.

#### 4. Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:

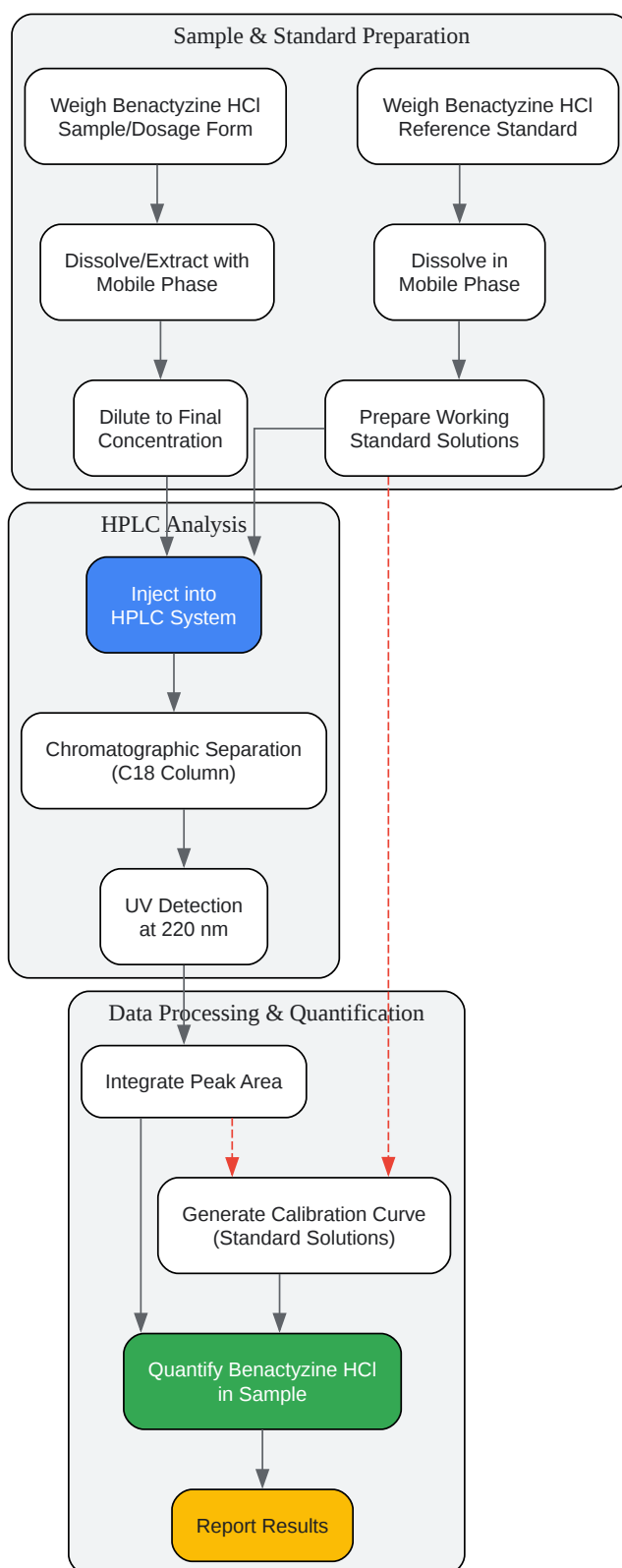
- **Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components. This was evaluated by analyzing a blank, a placebo, and a spiked sample. The method was found to be specific, with no interference from excipients at the retention time of **benactyzine hydrochloride**.
- **Linearity:** The linearity was established by constructing a calibration curve with five concentrations of the standard solution.
- **Precision:** The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.
- **Accuracy:** The accuracy was evaluated by the recovery of known amounts of **benactyzine hydrochloride** spiked into a placebo mixture at three different concentration levels.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** These were determined based on the standard deviation of the response and the slope of the calibration curve.

## Data Presentation

Table 1: Summary of HPLC Method Validation Data

Validation Parameter	Result
Linearity Range	1 - 50 µg/mL
Correlation Coefficient (r <sup>2</sup> )	0.9998
Precision (RSD%)	
Intra-day (n=6)	0.85%
Inter-day (n=6)	1.25%
Accuracy (% Recovery)	
Spike Level 1 (80%)	99.2%
Spike Level 2 (100%)	101.1%
Spike Level 3 (120%)	99.8%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Retention Time	~6 minutes

## Mandatory Visualization



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